REACTION_CXSMILES
|
[Br:1][C:2]1[CH:12]=[CH:11][C:5]2[NH:6][C:7](=[O:10])[O:8][CH2:9][C:4]=2[C:3]=1[CH3:13].[N+:14]([O-])([O-:16])=[O:15].[K+]>OS(O)(=O)=O>[Br:1][C:2]1[CH:12]=[C:11]([N+:14]([O-:16])=[O:15])[C:5]2[NH:6][C:7](=[O:10])[O:8][CH2:9][C:4]=2[C:3]=1[CH3:13] |f:1.2|
|
Name
|
|
Quantity
|
0.726 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(C2=C(NC(OC2)=O)C=C1)C
|
Name
|
KNO3
|
Quantity
|
0.303 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])[O-].[K+]
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
OS(=O)(=O)O
|
Type
|
CUSTOM
|
Details
|
stirred 14 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Reaction mixture
|
Type
|
ADDITION
|
Details
|
poured
|
Type
|
CUSTOM
|
Details
|
over crushed ice
|
Type
|
CUSTOM
|
Details
|
Yellow precipitate was obtained
|
Type
|
FILTRATION
|
Details
|
which was filtered
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
14 h |
Name
|
|
Type
|
|
Smiles
|
BrC1=C(C2=C(NC(OC2)=O)C(=C1)[N+](=O)[O-])C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |